

2,2-Difluoro-2-pyridin-2-ylethaneamine CAS number 267875-68-3

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Compound of Interest

Compound Name: 2,2-Difluoro-2-pyridin-2-
ylethaneamine

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Technical Guide: 2,2-Difluoro-2-pyridin-2- ylethaneamine

CAS Number: 267875-68-3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a technical overview of **2,2-Difluoro-2-pyridin-2-ylethaneamine** (CAS 267875-68-3). It is important to note that publicly available scientific literature on this specific compound is limited. Consequently, this guide synthesizes information based on its structural motifs and data from related fluorine-containing pyridine derivatives to infer its potential properties and applications. The information presented herein should be considered from a theoretical and speculative standpoint, intended to guide further research and exploration.

Core Compound Identification

2,2-Difluoro-2-pyridin-2-ylethaneamine is a chemical compound with the molecular formula $C_7H_8F_2N_2$ and a molecular weight of approximately 158.15 g/mol. [\[1\]](#)[\[2\]](#) Its structure features a pyridine ring and an ethylamine backbone with two fluorine atoms attached to the carbon adjacent to the pyridine ring.

Table 1: Physicochemical Properties of **2,2-Difluoro-2-pyridin-2-ylethaneamine**

Property	Value	Source
CAS Number	267875-68-3	[1] [2]
Molecular Formula	C ₇ H ₈ F ₂ N ₂	[1] [2]
Molecular Weight	158.15 g/mol	[2]
Appearance	Not specified in available literature	N/A
Purity	Typically available at ≥97%	[2]
Storage	Room temperature	[2]

Synthesis and Chemical Properties

While specific experimental protocols for the synthesis of **2,2-Difluoro-2-pyridin-2-ylethaneamine** are not detailed in the available literature, its structure suggests that it could be synthesized through multi-step reactions involving the introduction of the difluoromethyl group and the amine functionality to a pyridine precursor. General methods for the synthesis of fluorinated pyridines often involve nucleophilic substitution reactions on chlorinated pyridine derivatives using a fluoride source or electrophilic fluorination of dihydropyridines.

The presence of the difluoromethyl group is significant. The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[\[3\]](#) The pyridine ring provides a basic nitrogen atom, which can participate in hydrogen bonding and salt formation, influencing the compound's solubility and pharmacokinetic profile.[\[4\]](#) The primary amine group offers a site for further chemical modification and derivatization.

Potential Biological Activity and Therapeutic Applications

Direct evidence of the biological activity of **2,2-Difluoro-2-pyridin-2-ylethaneamine** is not available in the reviewed literature. However, based on its structural components, we can

hypothesize potential areas of biological relevance.

3.1. Nitric Oxide Synthase (NOS) Inhibition

The 2-aminopyridine moiety is a known pharmacophore for the inhibition of nitric oxide synthases (NOS), particularly the inducible (iNOS) and neuronal (nNOS) isoforms.[\[5\]](#)[\[6\]](#) Overproduction of nitric oxide by iNOS is implicated in inflammatory conditions, while nNOS is involved in neurodegenerative diseases. Therefore, compounds containing this scaffold are of interest for developing anti-inflammatory and neuroprotective agents.

3.2. General Antimicrobial and Antiviral Properties

Pyridine derivatives are known to exhibit a broad range of antimicrobial and antiviral activities.[\[4\]](#) The incorporation of fluorine can further enhance these properties.

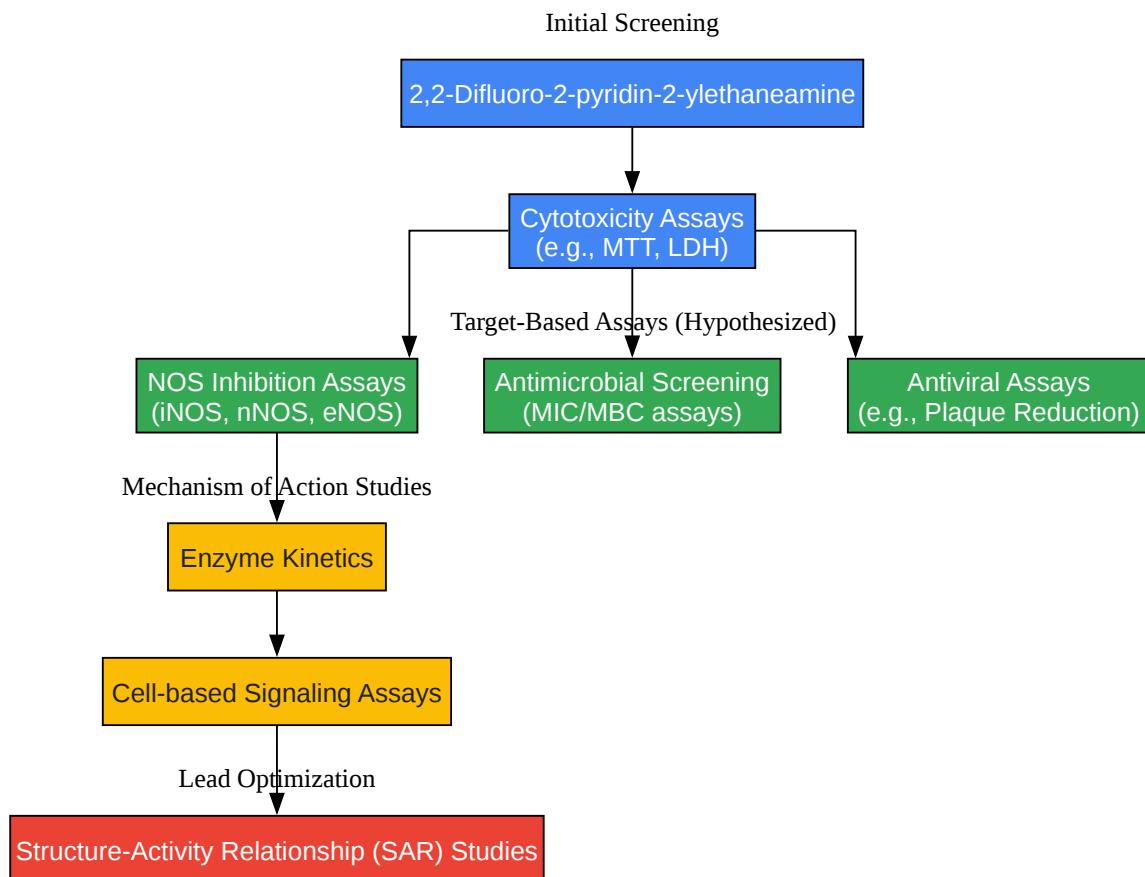
3.3. Building Block for Drug Discovery

Given the lack of extensive research on its own biological effects, **2,2-Difluoro-2-pyridin-2-ylethaneamine** is likely utilized as a building block in the synthesis of more complex molecules.[\[2\]](#) Its functional groups (primary amine, pyridine ring) allow for its incorporation into a variety of scaffolds to create novel drug candidates.

Experimental Protocols and Future Directions

As no specific experimental studies on **2,2-Difluoro-2-pyridin-2-ylethaneamine** were found, this section outlines a hypothetical experimental workflow to characterize its potential biological activities, based on the analysis of its structural features.

Workflow for Biological Characterization



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Caption: Hypothetical workflow for the biological evaluation of **2,2-Difluoro-2-pyridin-2-ylethaneamine**.

Proposed Experimental Protocols:

- Nitric Oxide Synthase (NOS) Inhibition Assay:

- Recombinant human iNOS, nNOS, and eNOS would be used.
- The assay would measure the conversion of [³H]-L-arginine to [³H]-L-citrulline.
- The test compound would be incubated with the enzyme and substrate.
- The amount of [³H]-L-citrulline produced would be quantified by liquid scintillation counting.
- IC₅₀ values would be determined from concentration-response curves.

- Minimum Inhibitory Concentration (MIC) Assay:
 - A panel of clinically relevant bacteria and fungi would be selected.
 - The compound would be serially diluted in a 96-well plate containing growth medium.
 - Each well would be inoculated with a standardized suspension of the microorganism.
 - Plates would be incubated under appropriate conditions.
 - The MIC would be determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

2,2-Difluoro-2-pyridin-2-ylethaneamine is a fluorinated pyridine derivative with potential for use in drug discovery and development. While direct evidence of its biological activity is currently lacking, its structural similarity to known inhibitors of nitric oxide synthase and the general antimicrobial properties of fluorinated pyridines suggest promising avenues for future research. Its primary utility may lie as a versatile building block for the synthesis of novel therapeutic agents. Further investigation is warranted to fully elucidate its chemical and biological properties.

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